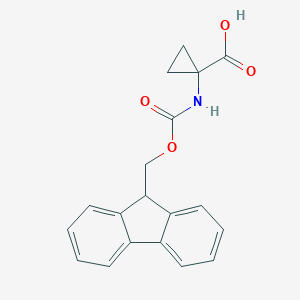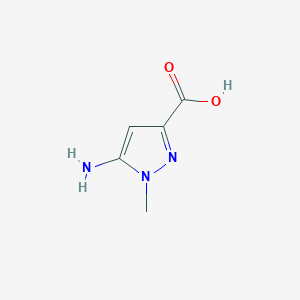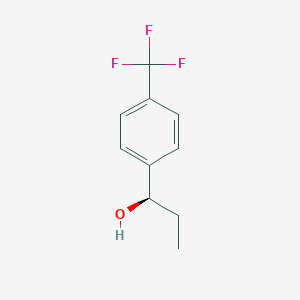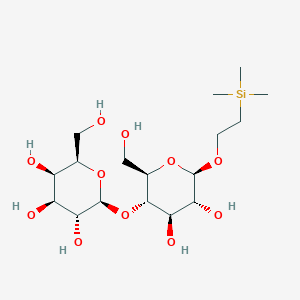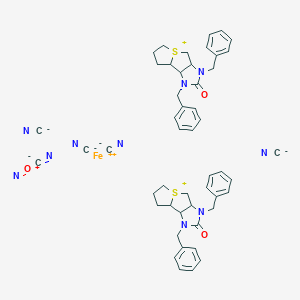
Trimetaphan nitroprusside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimetaphan nitroprusside is a chemical compound that is used in scientific research for its ability to lower blood pressure. It is a combination of two drugs, trimetaphan and nitroprusside, and is used to treat hypertension and other related conditions.
Wirkmechanismus
The mechanism of action of trimetaphan nitroprusside involves the combined effects of trimetaphan and nitroprusside. Trimetaphan blocks the action of acetylcholine at the ganglia, leading to a decrease in sympathetic tone and a subsequent decrease in blood pressure. Nitroprusside relaxes the smooth muscle in blood vessels, leading to a decrease in blood pressure. The combination of these two drugs creates a potent antihypertensive agent.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of trimetaphan nitroprusside include a decrease in blood pressure, a decrease in sympathetic tone, and a relaxation of smooth muscle in blood vessels. It also has effects on renal function, cardiac output, and other organ systems. The effects of trimetaphan nitroprusside are dose-dependent, and careful titration is required to achieve the desired effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using trimetaphan nitroprusside in lab experiments include its potent antihypertensive effects, its ability to induce hypotension in animal models, and its effects on the autonomic nervous system. However, there are also limitations to its use, including the need for careful titration to avoid excessive hypotension, the potential for adverse effects on renal function and other organ systems, and the need for specialized equipment to administer the drug.
Zukünftige Richtungen
There are several future directions for research on trimetaphan nitroprusside. One area of interest is the development of new antihypertensive agents that combine the effects of trimetaphan and nitroprusside in a more targeted and effective manner. Another area of interest is the use of trimetaphan nitroprusside in the treatment of other conditions, such as pulmonary hypertension and sepsis. Finally, there is a need for further research on the mechanisms underlying the effects of trimetaphan nitroprusside on the autonomic nervous system and other physiological processes.
Synthesemethoden
Trimetaphan nitroprusside is synthesized by combining trimetaphan and nitroprusside in the appropriate ratios. Trimetaphan is a competitive ganglionic blocker that blocks the action of acetylcholine at the ganglia, leading to a decrease in sympathetic tone and a subsequent decrease in blood pressure. Nitroprusside is a vasodilator that relaxes the smooth muscle in blood vessels, leading to a decrease in blood pressure. The combination of these two drugs creates a potent antihypertensive agent.
Wissenschaftliche Forschungsanwendungen
Trimetaphan nitroprusside is used in scientific research to study the effects of blood pressure on various physiological processes. It is commonly used in animal models to induce hypotension and study the effects of low blood pressure on the cardiovascular system, renal function, and other organ systems. It is also used in studies of the autonomic nervous system and the mechanisms underlying hypertension.
Eigenschaften
CAS-Nummer |
115722-30-0 |
|---|---|
Produktname |
Trimetaphan nitroprusside |
Molekularformel |
C49H50FeN10O3S2 |
Molekulargewicht |
947 g/mol |
IUPAC-Name |
azanylidyneoxidanium;3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;iron(2+);pentacyanide |
InChI |
InChI=1S/2C22H25N2OS.5CN.Fe.NO/c2*25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;5*1-2;;1-2/h2*1-6,8-11,19-21H,7,12-16H2;;;;;;;/q2*+1;5*-1;+2;+1 |
InChI-Schlüssel |
QKJSDHFNANBJMK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
Synonyme |
trimetaphan nitroprusside trimethaphan nitroprusside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



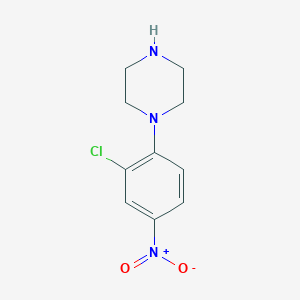
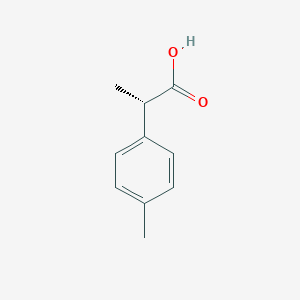
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
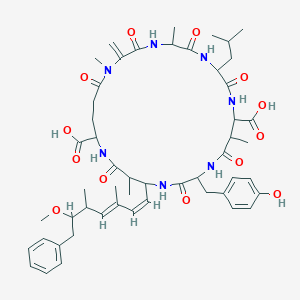
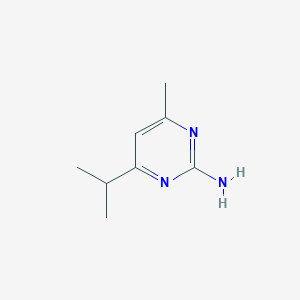
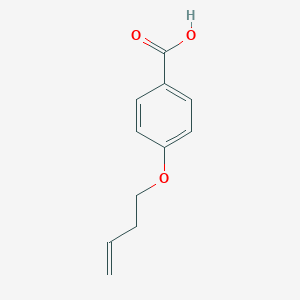
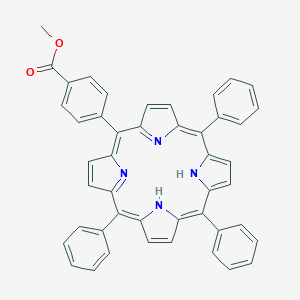
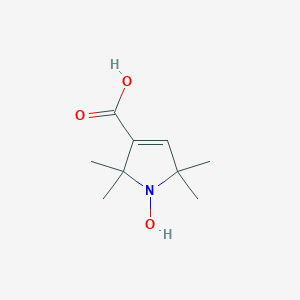
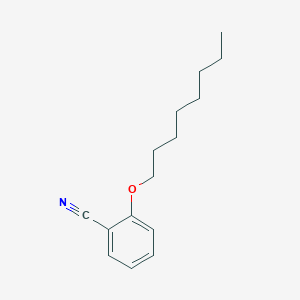
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
